

# AT7867 Dihydrochloride: Application Notes and Protocols for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AT7867 dihydrochloride**

Cat. No.: **B605655**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **AT7867 dihydrochloride**, a potent inhibitor of Akt and p70S6K kinases.

**AT7867 dihydrochloride** is a small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. These notes provide essential information on the solubility, handling, and application of **AT7867 dihydrochloride** in preclinical research.

## Data Presentation

### Solubility

The solubility of **AT7867 dihydrochloride** in commonly used laboratory solvents is summarized below. It is crucial to use freshly opened, anhydrous DMSO for optimal solubility, as the compound is hygroscopic.

| Solvent | Solubility | Method                                        |
|---------|------------|-----------------------------------------------|
| DMSO    | ≥ 50 mg/mL | Standard dissolution                          |
| DMSO    | 100 mg/mL  | With ultrasonic treatment                     |
| Water   | 2.27 mg/mL | With ultrasonic treatment and heating to 60°C |

Table 1: Solubility of **AT7867 Dihydrochloride**. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.

## In Vitro Efficacy: IC50 Values

AT7867 exhibits potent anti-proliferative activity across a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from the Genomics of Drug Sensitivity in Cancer (GDSC) database and other literature sources are presented below.

| Cell Line      | Cancer Type            | IC50 (µM) |
|----------------|------------------------|-----------|
| HCT116 (CSCs)  | Colorectal Cancer      | 20        |
| HT29 (CSCs)    | Colorectal Cancer      | 10        |
| GCT            | Soft Tissue Sarcoma    | 0.252     |
| KP-N-Y5        | Neuroblastoma          | 0.314     |
| SNU-423        | Liver Cancer           | 0.626     |
| Ramos-2G6-4C10 | Burkitt's Lymphoma     | 0.711     |
| SW1710         | Bladder Cancer         | 0.724     |
| IMR-5          | Neuroblastoma          | 0.740     |
| SU-DHL-5       | B-cell Lymphoma        | 0.802     |
| DOHH-2         | B-cell Lymphoma        | 0.959     |
| Hs-633T        | Fibrosarcoma           | 0.990     |
| OCI-AML2       | Acute Myeloid Leukemia | 1.028     |
| MV-4-11        | Leukemia               | 1.033     |
| HCC1187        | Breast Cancer          | 1.104     |
| GDM-1          | Acute Myeloid Leukemia | 1.115     |
| Hs-578-T       | Breast Cancer          | 1.160     |
| CHP-134        | Neuroblastoma          | 1.217     |
| Ca-Ski         | Cervical Cancer        | 1.229     |
| MHH-NB-11      | Neuroblastoma          | 1.267     |
| KARPAS-620     | Multiple Myeloma       | 1.326     |
| NALM-6         | B-cell Leukemia        | 1.366     |
| MRK-nu-1       | Breast Cancer          | 1.397     |
| EW-13          | Ewing's Sarcoma        | 1.401     |

|        |                          |       |
|--------|--------------------------|-------|
| RL95-2 | Endometrial Cancer       | 1.460 |
| KU812  | Chronic Myeloid Leukemia | 1.544 |
| TC-YIK | Cervical Cancer          | 1.583 |
| ML-2   | Acute Myeloid Leukemia   | 1.592 |

Table 2: IC50 values of **AT7867 dihydrochloride** in various cancer cell lines. Data sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database and a study on colorectal cancer stem-like cells (CSCs)[1][2].

## Signaling Pathway

AT7867 primarily targets the PI3K/Akt/mTOR signaling pathway. The following diagram illustrates the canonical pathway and the points of inhibition by AT7867.



[Click to download full resolution via product page](#)

Figure 1: PI3K/Akt/mTOR Signaling Pathway and AT7867 Inhibition.

# Experimental Protocols

## Stock Solution Preparation

- Materials:
  - **AT7867 dihydrochloride** powder
  - Anhydrous Dimethyl Sulfoxide (DMSO)
  - Sterile, nuclease-free microcentrifuge tubes
- Procedure:
  - To prepare a 10 mM stock solution, add 243.45 µL of anhydrous DMSO to 1 mg of **AT7867 dihydrochloride** (Molecular Weight: 410.77 g/mol ).
  - Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution for a brief period.
  - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

## Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the effect of AT7867 on cancer cell viability. Optimization of cell seeding density and incubation times may be required for different cell lines.

- Materials:
  - Cancer cell line of interest
  - Complete cell culture medium
  - 96-well cell culture plates

- **AT7867 dihydrochloride** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader
- Procedure:
  - Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
  - Prepare serial dilutions of AT7867 in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.1  $\mu$ M to 100  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest AT7867 dilution.
  - Remove the old medium from the cells and add 100  $\mu$ L of the prepared AT7867 dilutions or vehicle control to the respective wells.
  - Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
  - After incubation, add 10  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours.
  - Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a plate reader.
  - Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

## Western Blot Analysis of Akt Pathway Inhibition

This protocol describes how to assess the inhibitory effect of AT7867 on the phosphorylation of key downstream targets of Akt, such as GSK3 $\beta$  or S6 ribosomal protein.[\[1\]](#)

- Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- **AT7867 dihydrochloride** stock solution (10 mM in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-GSK3 $\beta$  (Ser9), anti-GSK3 $\beta$ , anti-phospho-S6 (Ser235/236), anti-S6, and a loading control like anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

- Procedure:

- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with various concentrations of AT7867 (e.g., 0.1, 1, 10  $\mu$ M) or vehicle control for a specified time (e.g., 2, 6, 24 hours).

- Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
- Determine the protein concentration of each lysate using a BCA assay.
- Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein per lane and separate by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Analyze the band intensities to determine the effect of AT7867 on the phosphorylation of target proteins.

## Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a kinase inhibitor like AT7867.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for in vitro kinase inhibitor testing.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. AT7867 Inhibits the Growth of Colorectal Cancer Stem-Like Cells and Stemness by Regulating the Stem Cell Maintenance Factor Ascl2 and Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug: AT7867 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- To cite this document: BenchChem. [AT7867 Dihydrochloride: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605655#at7867-dihydrochloride-solubility-in-dmso-and-water>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)